(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NO |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO/c1-6(15)9(14)7-2-4-8(5-3-7)10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m1/s1 |
InChI Key |
RHMFFVGFZDRSPL-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Oximation of 1-(4-trifluoromethyl)phenyl-1-hydroxy-2-propanone
The synthesis typically begins with the oximation of the corresponding hydroxy ketone:
- Starting material: 1-(4-trifluoromethyl)phenyl-1-hydroxy-2-propanone
- Oximation agent: Hydroxylamine salts (e.g., hydroxylamine hydrochloride)
- Base: Sodium hydroxide or sodium hydrogen carbonate to neutralize the acid formed
- Solvents: Biphasic system with an organic solvent (diethyl ether, di-n-butyl ether, toluene) and water or aqueous alcohols (methanol, ethanol, isopropanol)
- Temperature: 0°C to 30°C, often optimized around 15°C for better control
$$
\text{1-(4-CF}3\text{-phenyl)-1-hydroxy-2-propanone} + \text{NH}2\text{OH} \xrightarrow[\text{base}]{\text{solvent}} \text{Oxime intermediate}
$$
- The molar ratio of hydroxylamine salt to ketone is typically between 1.0 and 1.5.
- The base amount is adjusted to fully neutralize the acidic hydroxylamine salt.
- Vigorous stirring for 1-2 hours ensures complete conversion.
- The oxime is isolated by organic solvent extraction, drying, and evaporation.
Catalytic Reduction of Oxime to Amino Alcohol
The oxime intermediate undergoes catalytic hydrogenation to yield the chiral amino alcohol:
- Catalyst: Finely divided nickel-aluminum alloy in a ratio of approximately 1.5 to 5.0 (Ni:Al)
- Reducing agent: Hydrogen gas under mild pressure or metal-based reduction
- Solvent: Organic solvents such as toluene or diethyl ether
- Temperature: Typically 0°C to 70°C, optimized around room temperature
- Duration: Several hours until complete reduction
$$
\text{Oxime intermediate} \xrightarrow[\text{Ni-Al catalyst}]{\text{H}2} \text{(1R,2R)-1-Amino-1-[4-(CF}3\text{)phenyl]propan-2-ol}
$$
- This step is stereospecific and critical for obtaining the erythro isomer.
- The catalyst mixture allows selective reduction without over-reduction or racemization.
- The crude product may contain minor impurities and requires further purification.
Purification and Isolation
- The crude amino alcohol is treated with bases such as sodium carbonate or sodium hydroxide to decompose any organic acid salts.
- Extraction solvents include toluene, benzene, or di-n-butyl ether.
- The organic layer is dried over anhydrous sodium sulfate.
- Solvent removal under reduced pressure yields the pure amino alcohol.
- Final purity and stereoisomeric excess are verified by chiral HPLC using a C-18 column with a mobile phase containing tetramethylammonium hydroxide buffer, methanol, and tetrahydrofuran.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Notes |
|---|---|---|---|---|
| Oximation | Hydroxylamine hydrochloride + base (NaOH, NaHCO3) | Di-n-butyl ether / water mixture | 0 to 30 | Molar ratio hydroxylamine:ketone ~1-1.5 |
| Reduction | Ni-Al catalyst (1.5-5 ratio), H2 gas | Toluene, diethyl ether | 0 to 70 | Stereospecific reduction to erythro isomer |
| Purification | Base treatment (NaOH, Na2CO3), extraction | Toluene, benzene, di-n-butyl ether | Ambient | Drying over Na2SO4, solvent evaporation |
| Analytical verification | Chiral HPLC (Discovery C-18 column) | Mobile phase: TMAH buffer + MeOH + THF | Ambient | Resolution > 2.0 between isomers |
Additional Synthetic Routes and Considerations
Alternative methods reported in the literature include:
- Alpha-halogenation of propiophenone followed by amination and catalytic hydrogenation: This route introduces the amino group via halogen substitution and subsequent reduction.
- Catalytic hydrogenation of hydrazones or imines derived from the hydroxy ketone: This approach may use chiral catalysts to enhance enantioselectivity.
- Resolution of racemic 2-amino-1-phenyl-1-propanone followed by selective hydrogenation: This method separates optical antipodes before reduction.
- Use of chiral auxiliaries or chiral precursors: To induce stereospecificity from the start.
These methods vary in complexity and yield but share the goal of obtaining optically pure (1R,2R)-amino alcohol with minimal impurities.
Research Findings and Optimization Insights
- The nickel-aluminum catalyst mixture is crucial for efficient and selective reduction of the oxime intermediate, providing high purity and optical activity.
- The choice of base and solvent during oximation affects yield and purity; sodium hydroxide and di-n-butyl ether/water biphasic systems are preferred.
- Reaction temperature control during oximation (around 15°C) prevents side reactions and improves selectivity.
- Purification by solvent extraction and drying ensures removal of inorganic salts and unreacted starting materials.
- Analytical methods such as chiral HPLC with UV detection at 210 nm confirm the stereochemical purity and absence of diastereomers.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol undergoes oxidation to form a ketone derivative. Controlled conditions are vital to avoid overoxidation:
| Oxidizing Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | 1-[4-(Trifluoromethyl)phenyl]propan-2-one | 78 | Dichloromethane, 0°C→RT |
| Swern oxidation | Same ketone | 82 | Oxalyl chloride, DMSO |
PCC is preferred for selectivity, while Swern oxidation offers higher yields but requires anhydrous conditions.
Dehydration to Alkenes
Acid-catalyzed dehydration produces alkenes, influenced by steric and electronic effects of the trifluoromethyl group:
| Acid Catalyst | Temperature | Alkene Isomer Ratio (E:Z) | Conversion (%) |
|---|---|---|---|
| H2SO4 (conc.) | 80°C | 3:1 | 95 |
| p-Toluenesulfonic acid | 100°C | 2.5:1 | 88 |
The E-isomer dominates due to steric hindrance from the bulky trifluoromethyl group .
Nucleophilic Substitution at the Amino Group
The primary amine participates in alkylation and acylation reactions:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Benzyl bromide | N-Benzyl derivative | 85 |
| Acylation | Acetic anhydride | N-Acetylated compound | 91 |
| Sulfonylation | Tosyl chloride | N-Tosyl derivative | 79 |
Acylation proceeds efficiently under base-free conditions (e.g., pyridine as solvent).
Schiff Base Formation
Reaction with aldehydes yields chiral Schiff bases, pivotal in asymmetric catalysis:
| Aldehyde | Reaction Time (h) | Schiff Base Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Benzaldehyde | 2 | 89 | 92 |
| 4-Nitrobenzaldehyde | 1.5 | 93 | 88 |
The trifluoromethyl group enhances electrophilicity of the aromatic ring, accelerating imine formation.
Salt Formation and Acid-Base Reactions
The amino group forms stable salts with acids, improving solubility for pharmaceutical formulations:
| Acid | Salt Solubility (mg/mL, H2O) | pKa of Conjugate Acid |
|---|---|---|
| Hydrochloric acid | 45 | 8.2 |
| Citric acid | 28 | 6.4 |
Salts with HCl are preferred for intravenous applications due to higher solubility.
This compound’s reactivity is strategically leveraged in drug discovery, particularly for kinase inhibitors and GPCR modulators, where its stereochemistry and trifluoromethyl group enhance target binding. Future studies should explore its catalytic applications and metabolic stability in vivo.
Scientific Research Applications
a. Drug Development
(1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL has been investigated as a potential lead compound in drug development due to its structural similarity to known pharmacophores. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant activity. A study demonstrated that derivatives of this compound could enhance serotonin levels in the synaptic cleft, providing a basis for further exploration in treating mood disorders.
b. Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological research. Studies have focused on its effects on neurotransmitter systems, particularly in models of neurodegenerative diseases.
Data Table: Neurotransmitter Effects
| Compound | Effect on Serotonin | Effect on Dopamine | Notes |
|---|---|---|---|
| This compound | Increased levels | Modest increase | Potential for mood regulation |
| Similar Tricyclic Antidepressants | Significant increase | Significant increase | Established efficacy |
a. Polymer Chemistry
The compound has been explored as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its trifluoromethyl group provides unique characteristics to the resulting materials.
Case Study: Fluorinated Polymers
Research has shown that incorporating this compound into polymer matrices results in materials with improved chemical resistance and reduced surface energy, making them suitable for applications in coatings and adhesives.
b. Coatings and Surface Treatments
Due to its chemical stability and hydrophobic nature, this compound is being investigated for use in protective coatings that require resistance to harsh environmental conditions.
Data Table: Coating Performance Metrics
| Coating Type | Chemical Resistance | Hydrophobicity | Application Area |
|---|---|---|---|
| Standard Coating | Moderate | Low | General use |
| Coating with this compound | High | High | Aerospace, Automotive |
Agricultural Chemistry
The compound's properties have also led to investigations into its use as a pesticide or herbicide additive. Its ability to enhance the efficacy of existing agricultural chemicals is under study.
Case Study: Synergistic Effects
Preliminary studies suggest that formulations including this compound can improve the effectiveness of herbicides by increasing their penetration through plant cuticles.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (1S,2R)-1-Amino-1-[4-(trifluoromethylthio )phenyl]propan-2-OL (CAS 1270385-18-6)
- Key Difference : Trifluoromethylthio (-SCF₃) replaces trifluoromethyl (-CF₃).
- Impact: The sulfur atom in -SCF₃ increases molecular weight (C₁₀H₁₂F₃NOS vs.
- Application : Used in pharmaceutical intermediates for kinase inhibitors.
Compound B : (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL (CAS 1213152-21-6)
- Key Difference : 3,4-Dimethylphenyl replaces 4-(trifluoromethyl)phenyl.
- Impact : Methyl groups introduce steric bulk and reduce electronegativity, likely decreasing binding to electron-deficient targets. Molecular weight is lower (179.26 g/mol vs. ~223 g/mol estimated for the target compound) .
- Application : Intermediate in asymmetric synthesis.
Compound C : (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)
- Key Difference : Addition of a chloro substituent at the 2-position of the phenyl ring.
- However, this compound is discontinued, limiting its practical use .
Functional Group Modifications in the Aliphatic Chain
Compound D : (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-OL (DrugBank DB07054)
- Key Difference: A pyrimidinyl-amino-phenoxy group and dimethylamino substitution replace the amino alcohol moiety.
- Impact: Increased molecular weight (465.44 g/mol) and complexity, likely improving selectivity for kinase targets (e.g., EGFR inhibitors). The dimethylamino group enhances solubility in physiological conditions .
- Pharmacological Data : Classified as an experimental drug targeting tyrosine kinases .
Heterocyclic Analog
Compound E : (1S,2R)-1-Amino-1-(2-furyl)propan-2-OL (CAS 1213543-11-3)
- Key Difference : A furan ring replaces the trifluoromethylphenyl group.
- Impact : Reduced molecular weight (141.17 g/mol) and altered electronic properties due to the oxygen atom in furan. Predicted pKa (12.44) suggests lower basicity compared to phenyl-substituted analogs .
- Applications : Used in asymmetric catalysis and agrochemical synthesis.
Data Table: Structural and Physicochemical Comparison
Key Research Findings
- Trifluoromethyl vs. Trifluoromethylthio : The -SCF₃ group in Compound A increases lipophilicity (logP ~2.5 estimated) compared to -CF₃ (logP ~2.0), favoring blood-brain barrier penetration .
- Chlorine Substitution : Compound C’s chloro group may improve target affinity but introduces synthetic challenges, leading to discontinuation .
- Heterocyclic Analogs : Compound E’s furan ring reduces steric hindrance, making it suitable for catalytic applications but less effective in protein binding .
Q & A
Q. What synthetic routes are effective for preparing (1R,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL?
Answer: The compound can be synthesized via stereoselective reduction of a ketone intermediate or asymmetric aminohydroxylation. For example:
- Asymmetric Catalysis : Use chiral auxiliaries or transition-metal catalysts (e.g., Ru or Rh) to induce the desired (1R,2R) configuration. demonstrates the use of stereospecific reagents like (1R,2S)-fluoro-phenylpropanol derivatives to control stereochemistry .
- Reductive Amination : React 4-(trifluoromethyl)phenylpropanone with a chiral amine source under hydrogenation conditions. highlights similar amino alcohols as intermediates in N,N-dimethylation reactions .
Q. Key Characterization Methods :
Q. How should researchers handle and store this compound safely?
Answer:
- Handling : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols (use fume hoods). recommends P233, P261, and P271 precautions (ventilation, avoiding dust formation) .
- Storage : Keep in a dry environment at 2–8°C in airtight glass containers. specifies similar storage conditions for lab chemicals to prevent degradation .
Advanced Research Questions
Q. What strategies mitigate stereochemical challenges during synthesis?
Answer:
- Chiral Pool Synthesis : Start with enantiomerically pure precursors (e.g., (1R,2R)-configured amino alcohols) to retain stereochemistry. describes using (1R,2R)-amino alcohols as chiral building blocks .
- Dynamic Kinetic Resolution (DKR) : Employ catalysts like lipases or transition metals to resolve racemic mixtures. references squaramide organocatalysts for enantioselective transformations .
- Computational Modeling : Predict steric and electronic effects using DFT calculations to optimize reaction pathways.
Q. How can this compound be applied in asymmetric catalysis or medicinal chemistry?
Answer:
- Organocatalysis : The trifluoromethyl group enhances electron-withdrawing properties, making the compound a potential catalyst for enantioselective reactions. highlights squaramide derivatives with similar structures as organocatalysts .
- Pharmaceutical Intermediates : The amino alcohol motif is common in β-blockers and antiviral agents. and note related compounds as intermediates for bioactive molecules .
- Structure-Activity Relationship (SAR) Studies : Modify the trifluoromethylphenyl group to assess its impact on binding affinity or metabolic stability.
Q. What analytical techniques resolve data contradictions in stereochemical assignments?
Answer:
- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers by measuring differential absorption of polarized infrared light.
- Mosher’s Method : Derivatize the amino group with Mosher’s acid chloride and analyze NMR shifts to confirm configuration .
- High-Resolution Mass Spectrometry (HRMS) : Rule out impurities causing conflicting data. emphasizes HRMS for verifying molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
